Chloramine

Catalog No.
S574716
CAS No.
10599-90-3
M.F
NH2Cl
ClH2N
M. Wt
51.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine

CAS Number

10599-90-3

Product Name

Chloramine

Molecular Formula

NH2Cl
ClH2N

Molecular Weight

51.47 g/mol

InChI

InChI=1S/ClH2N/c1-2/h2H2

InChI Key

QDHHCQZDFGDHMP-UHFFFAOYSA-N

SMILES

NCl

solubility

Soluble (NTP, 1992)
Soluble in water, alcohol and ether
SOL IN COLD WATER, ETHER; VERY SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE

Synonyms

ammonia chloramine, chloramine, monochloramine

Canonical SMILES

NCl

The exact mass of the compound Chloramine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)soluble in water, alcohol and ethersol in cold water, ether; very slightly sol in carbon tetrachloride, benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. It belongs to the ontological category of halide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Monochloramine is a highly stable, mild oxidant and electrophilic aminating agent primarily utilized as a secondary drinking water disinfectant and a specialized nitrogen-transfer reagent in organic synthesis [1]. Unlike strong oxidants such as free chlorine or ozone, monochloramine exhibits a lower reduction potential, which translates to exceptional persistence in aqueous distribution systems and highly selective reactivity. In procurement contexts, it is either generated in situ or supplied for applications requiring strict control over regulated disinfection by-products (DBPs) or targeted N-amination of heterocycles where nucleophilic ammonia is ineffective [2]. Its core value proposition centers on its superior aqueous stability, deep biofilm penetration, and process compatibility in both municipal water treatment and pharmaceutical precursor synthesis.

Substituting monochloramine with free chlorine (sodium hypochlorite or chlorine gas) in water treatment leads to rapid consumption by organic matter, severely limiting distal residual protection and generating heavily regulated trihalomethanes (THMs) and haloacetic acids (HAAs) [1]. Furthermore, free chlorine fails to penetrate established biofilms due to its high reactivity with extracellular polymeric substances (EPS), leaving underlying microbial colonies viable. In synthetic chemistry, replacing monochloramine with nucleophilic ammonia fails for the direct N-amination of indoles and pyrroles, while alternative electrophilic reagents like hydroxylamine-O-sulfonic acid (HOSA) often suffer from higher costs, lower atom economy, and challenging scale-up conditions, making monochloramine the non-interchangeable choice for these specific industrial workflows[2].

Superior Biofilm Penetration vs. Free Chlorine

In comparative microelectrode studies of nitrifying biofilms, monochloramine demonstrates vastly superior penetration kinetics due to its lower reactivity with extracellular polymeric substances. For equivalent bulk chlorine concentrations, monochloramine initially penetrates biofilms 170 times faster than free chlorine[1]. While free chlorine is rapidly consumed at the biofilm surface, monochloramine achieves full depth penetration, ensuring comprehensive microbial control in complex distribution infrastructure.

Evidence DimensionBiofilm penetration rate
Target Compound DataFull depth penetration achieved; initial rate is 170x faster
Comparator Or BaselineFree chlorine (sodium hypochlorite / chlorine gas)
Quantified Difference170-fold faster penetration rate for monochloramine
ConditionsEquivalent bulk chlorine concentrations (10 mg Cl2/L) applied to undefined mixed-culture nitrifying biofilms

Essential for facility managers and municipal engineers selecting a secondary disinfectant to eradicate established biofilms in complex piping networks where bleach fails.

Extended Aqueous Half-Life in Distribution Systems

The chemical stability of monochloramine allows it to maintain an active residual far longer than conventional oxidants. At pH 7.5 and 4°C, monochloramine exhibits a half-life exceeding 300 hours [1]. Even in elevated temperature environments such as hot water loops, its half-life remains approximately 200 hours, which is roughly 10 times longer than that of sodium hypochlorite. This persistence drastically reduces the need for intermediate re-dosing stations in extensive distribution networks.

Evidence DimensionAqueous half-life
Target Compound Data~200 to >300 hours (depending on temperature)
Comparator Or BaselineSodium hypochlorite (free chlorine)
Quantified DifferenceApproximately 10 times longer half-life in comparable hot water systems
ConditionsAqueous solution, pH 7.5, varied temperatures (4°C to hot water loops)

Justifies the procurement of chloramination systems to reduce chemical consumption and eliminate the need for costly booster stations in large-scale water networks.

Significant Reduction in Trihalomethane (THM) Formation

The use of monochloramine in place of free chlorine fundamentally alters the reaction pathways with natural organic matter, preventing the formation of heavily regulated by-products. Transitioning to monochloramine routinely reduces the formation of trihalomethanes (THMs) by 40% to 80% compared to free chlorine baselines[1]. This quantitative reduction is the primary compliance strategy for utilities mandated to meet stringent Stage 2 Disinfectants and Disinfection Byproducts Rules (DBPR).

Evidence DimensionTrihalomethane (THM) formation
Target Compound Data40–80% reduction in THM levels
Comparator Or BaselineFree chlorine treatment
Quantified Difference40–80% decrease in THMs
ConditionsStandard drinking water treatment conditions reacting with natural organic matter

Provides the critical regulatory compliance justification for municipalities and industrial users to switch from free chlorine to monochloramine.

High-Yield Electrophilic N-Amination of Heterocycles

In organic synthesis, monochloramine acts as a highly effective electrophilic ammonia equivalent (NH2+ source). For the N-amination of indole- and pyrrole-containing heterocycles, ethereal monochloramine achieves isolated yields ranging from 45% to 97%[1]. It outperforms or matches more expensive reagents like hydroxylamine-O-sulfonic acid (HOSA) while utilizing environmentally benign byproducts, making it a highly scalable choice for pharmaceutical intermediate synthesis.

Evidence DimensionIsolated yield in N-amination of heterocycles
Target Compound Data45% to 97% isolated yield
Comparator Or BaselineAlternative electrophilic aminating agents (e.g., HOSA)
Quantified DifferenceComparable or superior yields (up to 97%) with significantly improved scalability and lower reagent cost
ConditionsEthereal NH2Cl applied to various substituted pyrroles and indoles in the presence of a base (e.g., NaH or KOtBu)

Demonstrates to chemical process engineers that monochloramine is a viable, high-yield, and scalable electrophilic aminating agent for complex pharmaceutical precursors.

Municipal Drinking Water Secondary Disinfection

Capitalizing on its >300-hour half-life and ability to reduce THM formation by 40-80%, monochloramine is the standard choice for maintaining regulatory-compliant, long-lasting residuals in extensive municipal grids where free chlorine decays too rapidly [2].

Hospital and Industrial Hot Water Loop Remediation

Utilizing its 170-fold faster biofilm penetration rate compared to free chlorine, monochloramine is deployed to eradicate Legionella and other pathogens embedded in biofilms within complex, elevated-temperature plumbing systems [1].

Pharmaceutical Intermediate Synthesis (N-Amination)

Employed as a scalable, high-yield (45-97%) electrophilic nitrogen-transfer reagent to synthesize 1-aminoindoles and N-aminopyrroles, serving as a cost-effective alternative to HOSA in drug discovery workflows [3].

Physical Description

Chloramine is a colorless to yellow liquid with a strong pungent odor. (NTP, 1992)

Color/Form

YELLOW LIQUID
Colorless liquid

XLogP3

0.1

Melting Point

-87 °F (NTP, 1992)
-66 °C

UNII

KW8K411A1P

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H290 (66.67%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

On dissolution of the chloramines in the epithelial lining fluid, hypochlorous acid, ammonia, and oxygen-radicals are generated, all of which act as irritants. /Chloramines/

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

10599-90-3
12190-75-9

Wikipedia

Monochloramine
PUBCHEM_57347134

Biological Half Life

Male Sprague-Dawley rats (220-240 g) were given 1.1 mg per animal [36Cl]-labelled chloramine [NH2 36Cl] orally as 3 mL of solution containing 370 mg/L chloramine. ...The absorption and elimination half-lives were 2.5 hr and 38.8 hr, respectively.

Methods of Manufacturing

... N-Chloramines are prepared in pH-controlled reactions by the action of hypochlorous acid or chlorine on ammonium salts.
Reaction of hypochlorous acid or sodium hypochlorite with ammonia
...Unstable water-soluble products formed when ammonium hydroxide reacts with solution of sodium hypochlorite, as when ammonia water and household bleaches are mixed. Decompose to ammonia and hypochlorous acid. /Chloramines/
Hypochlorous acid (HOCl) reacts rapidly with ammonia to form monochloramine...
The production of monochloramine is optimized by a pH range of 7 to 8 and a chlorine-to-ammonia ratio of 5:1 (by weight) or less.

General Manufacturing Information

Chloramide: ACTIVE
During chlorination of water supply for disinfection, chlorine will react with any ammonia in H2O to form inorganic chloramines. ...NH3 is sometimes...added to chlorinated public water supplies to provide a combined available chlorine residual, ie, inorganic chloramines. /Inorganic chloramines/
Chloramine is formed in situ when ammonia and chlorine agents are combined under basic solutions.
Monochloramine has much higher CT values /(the CT value is the product of the disinfectant concentration C in mg/L and the contact time T in minutes required to inactivate a specified percentage (e.g., 99%) of microorganisms)/ than free chlorine and is therefore a poor primary disinfectant. Additionally, it is a poor oxidant and is not effective for taste and odor control or for oxidation of iron and manganese. However, because of its persistence, it is an attractive secondary disinfectant for the maintenance of a stable distribution system residual. The use of disinfectants such as ozone or chlorine dioxide combined with chloramines as a secondary disinfectant appears to be attractive for minimizing disinfectant by-products formation. Monochloramine is the only useful ammonia-chloramine disinfectant.

Analytic Laboratory Methods

Method: Standard Methods 4500-Cl D, Amperometric Titration Method; Analyte: chloramine; Matrix: water; Detection Limit: not provided.
Method: Standard Methods 4500-Cl G, DPD Colorimetric Method; Analyte: chloramine; Matrix: water; Detection Limit: 10 ug/L.
In dairy products, analytical chemistry. /Chloramines/

Interactions

Monochloramine inhibited purified rat liver enzymes, N10-formyl tetrahyrdofolate dehydrogenase (0.56-3.35 uM) and formaldehyde dehydrogenase (2.7-101 uM), in vitro.
Chlorination of water containing HCH, heptachlor, metaphos, or chlorophos with chloramine increased /the/ toxicity of pesticides to mice and rats by conversion of pesticides to more toxic products. Organophoshorus pesticides were enhanced more than organochlorine pesticides. Toxic effects given.

Stability Shelf Life

Unstable

Dates

Last modified: 02-18-2024

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